molecular formula C9H17NO3 B2844187 ethyl N-(4-hydroxycyclohexyl)carbamate CAS No. 71118-96-2

ethyl N-(4-hydroxycyclohexyl)carbamate

Cat. No.: B2844187
CAS No.: 71118-96-2
M. Wt: 187.239
InChI Key: LYNCTVPCPODSQZ-ZKCHVHJHSA-N
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Description

Significance of Carbamate (B1207046) Derivatives as a Privileged Scaffold in Chemical Research

In the realm of drug discovery, certain molecular frameworks, known as "privileged scaffolds," demonstrate the remarkable ability to bind to multiple biological targets with high affinity. openochem.org Carbamate derivatives have earned this distinction due to their frequent appearance in a wide array of biologically active compounds. acs.orgnih.gov

The significance of the carbamate scaffold stems from several key characteristics:

Biostability and Mimicry: The carbamate linkage is often considered a bioisostere of the amide bond, a fundamental component of peptides and proteins. However, carbamates generally exhibit greater metabolic stability, making them attractive for the design of peptidomimetics that can resist enzymatic degradation in the body. nih.gov

Hydrogen Bonding Capabilities: The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) allows carbamates to engage in specific and crucial interactions with biological targets such as enzymes and receptors. nih.gov

Structural Versatility: The carbamate core allows for the straightforward introduction of diverse substituents at both the nitrogen and oxygen atoms. This synthetic tractability enables chemists to systematically modify the molecule's properties, such as its size, shape, and polarity, to optimize its interaction with a specific biological target.

These attributes have led to the integration of the carbamate scaffold into numerous approved drugs spanning a wide range of therapeutic areas, including antiviral, anticancer, and anti-inflammatory agents.

Examples of Carbamate-Containing Drugs
Drug NameTherapeutic Area
DarunavirAntiviral (HIV) acs.org
RivastigmineAlzheimer's Disease
CarisoprodolMuscle Relaxant

Contextualizing Ethyl N-(4-hydroxycyclohexyl)carbamate within Contemporary Organic and Medicinal Chemistry Research

This compound is a specific carbamate derivative that, while not extensively documented in publicly available research literature, possesses a chemical structure that suggests potential utility in several areas of chemical research. Its molecular framework combines the carbamate group with a cyclohexane (B81311) ring bearing a hydroxyl functional group.

Chemical and Physical Properties:

Based on available data from chemical suppliers, the fundamental properties of this compound are summarized below.

Physicochemical Properties of this compound
PropertyValue
CAS Number39244-23-0
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol

Potential Research Applications:

While specific studies on this compound are limited, its structure allows for speculation on its potential roles in contemporary research:

Building Block for Synthesis: The presence of a hydroxyl group provides a reactive handle for further chemical modifications. This makes the compound a potentially useful building block for the synthesis of more complex molecules. The cyclohexane ring also offers a non-aromatic, conformationally distinct scaffold that can be explored in the design of new chemical entities.

Fragment-Based Drug Discovery: In fragment-based drug discovery, small, low-complexity molecules (fragments) are screened for their ability to bind to a biological target. The relatively simple structure of this compound makes it a candidate for inclusion in fragment libraries. If it demonstrates binding to a target, it could serve as a starting point for the development of more potent and selective inhibitors.

Probing Biological Interactions: The combination of the carbamate group and the hydroxycyclohexyl moiety could be used to probe the binding pockets of enzymes or receptors. The carbamate can participate in hydrogen bonding, while the cyclohexane ring explores hydrophobic interactions.

It is important to note that this compound is currently supplied for research and industrial use only and is not intended for medicinal or edible purposes. 39.100.107 The limited publicly available research on this compound underscores the vastness of chemical space and the multitude of compounds that have yet to be fully investigated for their potential applications. Further research would be necessary to elucidate any specific biological activity or utility in materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(4-hydroxycyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-13-9(12)10-7-3-5-8(11)6-4-7/h7-8,11H,2-6H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNCTVPCPODSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CCC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801257250
Record name Ethyl N-(trans-4-hydroxycyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801257250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71118-96-2
Record name Ethyl N-(trans-4-hydroxycyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801257250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 4 Hydroxycyclohexyl Carbamate Derivatives

Innovative Strategies for the Synthesis of N-Substituted Carbamates

Recent advancements in synthetic chemistry have paved the way for more environmentally benign and efficient methods for constructing the carbamate (B1207046) functional group. These strategies move away from traditional, often hazardous, reagents like phosgene (B1210022) and its derivatives, towards safer and more sustainable alternatives.

Green Chemistry Approaches in Carbamate Synthesis

Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to carbamate synthesis. Key to this is the use of non-toxic, renewable, and readily available starting materials.

The utilization of carbon dioxide (CO2) as a C1 building block is a highly attractive green strategy for carbamate synthesis. google.com This approach not only sequesters a greenhouse gas but also replaces toxic carbonyl sources like phosgene. The direct synthesis of carbamates from CO2, an amine, and an alcohol offers a sustainable route to these valuable compounds. nih.govucdavis.edu

The reaction typically involves the activation of CO2 with an amine to form a carbamic acid intermediate, which is then esterified by an alcohol. This process can be facilitated by various catalysts and reaction conditions. For the synthesis of ethyl N-(4-hydroxycyclohexyl)carbamate, this would involve the reaction of 4-aminocyclohexanol with CO2 and ethanol (B145695). Basic catalysts have been shown to be effective in converting both linear and branched aliphatic amines into their corresponding carbamates with good yields under mild conditions. google.com

The general reaction scheme is as follows:

R-NH₂ + CO₂ + R'-OH → R-NHCOOR' + H₂O

Research has demonstrated that this three-component coupling can be achieved using various catalytic systems, often in the presence of a dehydrating agent to drive the equilibrium towards the product. nih.gov The use of ionic liquids as solvents and catalysts has also been explored, offering benefits such as recyclability. researchgate.net

Table 1: Representative Examples of Carbamate Synthesis from CO2, Amines, and Alcohols This table presents data for analogous reactions as specific data for this compound was not available.

AmineAlcoholCatalystTemperature (°C)Pressure (MPa)Yield (%)Reference
n-HexylamineMethanolCs2CO31502.585 nih.gov
CyclohexylamineEthanolK2CO31605.078 google.com
Benzylaminen-ButanolDBU1203.092 google.com
Urea (B33335) as a Carbonyl Source in Sustainable Carbamate Synthesis

Urea, being a stable, non-toxic, and readily available solid, serves as an excellent and sustainable substitute for phosgene in carbamate synthesis. mdpi.comnih.gov The reaction of an alcohol with urea, in the presence of a suitable catalyst, can produce the corresponding carbamate with ammonia (B1221849) as the primary byproduct. lincoln.ac.uknih.gov This method is particularly advantageous due to its atom economy and the benign nature of the reagents.

For the synthesis of this compound, 4-aminocyclohexanol could be reacted with urea and ethanol. Alternatively, a two-step approach where urea first reacts with ethanol to form ethyl carbamate, which then undergoes transcarbamoylation with 4-aminocyclohexanol, is also a viable route. Various catalysts, including metal oxides and Lewis acids, have been developed to promote this transformation efficiently. nih.gov

The synthesis of N-substituted carbamates from amines, urea, and alcohols has been successfully achieved with high yields using heterogeneous catalysts like TiO2–Cr2O3/SiO2. mdpi.comsigmaaldrich.com This catalytic system demonstrates the potential for scalable and environmentally friendly production of carbamates.

Table 2: Synthesis of N-Substituted Carbamates Using Urea as a Carbonyl Source This table presents data for analogous reactions as specific data for this compound was not available.

AmineAlcoholCatalystTemperature (°C)Time (h)Yield (%)Reference
AnilineEthanolTiO2–Cr2O3/SiO2190873 sigmaaldrich.com
1,6-HexamethylenediamineMethanolNi/Fe3O4190598 researchgate.net
BenzylamineEthanolIn(OTf)31503.591

Catalytic Pathways for Carbamate Formation

The development of novel catalytic systems has been instrumental in advancing carbamate synthesis, offering milder reaction conditions, higher selectivity, and improved efficiency.

Metal catalysts have shown significant promise in facilitating carbamate formation. Indium(III) triflate (In(OTf)₃) has emerged as a highly effective Lewis acid catalyst for the synthesis of primary carbamates from alcohols and urea. lincoln.ac.uknih.gov This method is applicable to a wide range of alcohols, including cyclic ones, and proceeds in good to excellent yields. lincoln.ac.uknih.gov The reaction is believed to proceed through the activation of urea by coordination with the indium catalyst, followed by nucleophilic attack of the alcohol. lincoln.ac.uk

Iridium-catalyzed reactions have also been explored for carbamate synthesis. While direct carbamoylation of simple alcohols using iridium catalysts is an area of ongoing research, computational studies have investigated the mechanism of iridium-catalyzed formation of allylic carbamates from carbon dioxide. These studies provide insights into the potential of iridium complexes to activate CO2 and facilitate C-N bond formation. Iridium catalysts are also known for their activity in the acceptorless dehydrogenation of alcohols, a process that could potentially be coupled with carbamate formation in a one-pot reaction.

Table 3: Indium(III)-Catalyzed Synthesis of Primary Carbamates from Alcohols and Urea This table presents data for analogous reactions as specific data for this compound was not available.

AlcoholCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl alcohol51,4-Dioxane1503.591 lincoln.ac.uk
Cyclohexanol51,4-Dioxane150585 lincoln.ac.uk
1-Hexanol51,4-Dioxane150480 lincoln.ac.uk
Organocatalyzed Approaches to Cyclic Carbamates

Organocatalysis offers a metal-free alternative for carbamate synthesis, often providing high levels of stereocontrol and functional group tolerance. Bifunctional organocatalysts have been successfully employed in the enantioselective synthesis of cyclic carbamates from unsaturated amines and carbon dioxide. These catalysts can activate both the amine and CO2, facilitating the cyclization reaction.

Another organocatalytic approach involves the reaction of amines with dialkyl carbonates. Lewis bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze this reaction, providing a straightforward route to N-substituted carbamates. This methodology could be applied to the synthesis of this compound by reacting 4-aminocyclohexanol with diethyl carbonate.

Furthermore, organocatalysts have been shown to be effective in the regioselective formation of carbamates from substituted cyclic carbonates. This highlights the versatility of organocatalysis in controlling the outcome of carbamoylation reactions. The synthesis of cyclic carbamates from amino alcohols and CO2 can also be achieved using organocatalysts in the presence of a dehydrating agent. google.com

Stereochemical Control in the Synthesis of Cyclohexyl Carbamate Architectures

The spatial orientation of the amino and hydroxyl groups on the cyclohexane (B81311) ring—whether they are on the same side (cis) or opposite sides (trans)—defines the diastereomers of N-(4-hydroxycyclohexyl)carbamate. The synthesis of these specific isomers requires precise stereochemical control.

Enantioselective and Diastereoselective Synthesis of Cyclohexyl Carbamates

The synthesis of stereochemically pure N-(4-hydroxycyclohexyl)carbamate derivatives hinges on the synthesis of its precursor, 4-aminocyclohexanol. Both biocatalytic and traditional chemical methods have been developed to selectively produce the desired cis or trans isomers of this key intermediate.

One prominent biocatalytic approach employs a one-pot, multi-enzyme cascade system starting from 1,4-cyclohexanedione. d-nb.info This method utilizes a keto reductase (KRED) for the selective mono-reduction of the diketone to 4-hydroxycyclohexanone (B83380), followed by a subsequent stereoselective transamination by an amine transaminase (ATA) to yield 4-aminocyclohexanol. d-nb.info The modularity of this system is a key advantage; by selecting stereocomplementary amine transaminases, researchers can direct the synthesis towards either the cis or trans-4-aminocyclohexanol (B47343) with good to excellent diastereomeric ratios. d-nb.info These enzymatic methods are noted for their high regio- and stereoselectivity under mild reaction conditions.

Traditional catalytic hydrogenation offers another effective route. A common starting material for producing the trans isomer is p-acetamidophenol (paracetamol). The choice of metal catalyst is crucial for determining the stereochemical outcome. Palladium-based catalysts, such as palladium on carbon (Pd/C), are widely reported to favor the formation of the thermodynamically more stable trans-isomer. Conversely, rhodium-based catalysts can be employed to selectively produce the cis-isomer.

Table 1: Stereoselective Synthetic Methods for 4-Aminocyclohexanol Precursors
MethodStarting MaterialKey Reagents/CatalystsPrimary Isomer FormedReference
Enzymatic Cascade1,4-CyclohexanedioneKeto Reductase (KRED) & Amine Transaminase (ATA)cis or trans (depends on ATA choice) d-nb.info
Catalytic Hydrogenationp-AcetamidophenolPalladium (e.g., Pd/C)trans
Catalytic HydrogenationPhenol DerivativesRhodium (Rh)cis

Impact of Cyclohexyl Ring Conformation on Synthetic Outcomes

The conformation of the cyclohexyl ring and its intermediates plays a decisive role in the stereochemical outcome of synthetic reactions. In enzymatic systems, the orientation of the substrate within the enzyme's active site is critical. For instance, in the transamination of the 4-hydroxycyclohexanone intermediate, the substrate must bind in a specific orientation to yield a particular isomer. d-nb.info Modeling studies suggest that for the cis isomer to form, the intermediate binds in a way that allows the subsequent catalytic steps to proceed on one face of the molecule. For the trans isomer to be produced, the intermediate would need to bind in an alternative orientation where the hydroxyl group and hydrogen atom at the C4 position are swapped. d-nb.inforesearchgate.net

Beyond the synthesis of the precursor, the conformation of the carbamate functional group itself is significant. The carbamate moiety has a degree of conformational restriction due to the delocalization of non-bonded electrons from the nitrogen into the carboxyl group, creating a pseudo double bond. nih.govacs.org This results in the possible existence of syn and anti rotamers. While amides show a preference for the syn conformation, carbamates generally favor the anti rotamer for steric and electrostatic reasons. nih.gov For carbamates integrated into six-membered rings, only the anti conformation is typically expected. nih.gov The bulky and conformationally rich N-cyclohexyl substituent in this compound would further influence this rotational preference, impacting how the molecule presents its hydrogen bonding donors and acceptors for intermolecular interactions. nih.govacs.org

Derivatization and Functionalization of the Hydroxycyclohexyl Moiety

The this compound structure possesses two primary sites for further chemical modification: the secondary alcohol on the cyclohexyl ring and the N-H group of the carbamate. These sites allow for a wide range of derivatization reactions to modify the compound's physicochemical properties.

Functionalization is often performed for analytical purposes, such as enhancing detectability in gas chromatography-mass spectrometry (GC-MS). Carbamates can be derivatized using various reagents, with heptafluorobutyric anhydride (B1165640) (HFBA) being particularly effective. researchgate.net This reaction, which can be performed in supercritical carbon dioxide (SC-CO2), converts the carbamate into a more volatile and easily detectable derivative. researchgate.netnih.gov Research has shown that this derivatization can achieve near-complete conversion for various carbamate pesticides. researchgate.net

Table 2: Examples of Derivatization Reactions for Carbamate and Hydroxyl Groups
Functional GroupReagentPurposeReaction EnvironmentReference
Carbamate N-HHeptafluorobutyric anhydride (HFBA)Analytical Derivatization (GC-MS)Supercritical CO₂ or Organic Solvent researchgate.netnih.gov
Hydroxyl (-OH)Isocyanates or Phosgene DerivativesSynthesis of New Carbamate DerivativesOrganic Synthesis Conditions researchgate.net

Preclinical Biological Investigations and Molecular Mechanisms of Action for Carbamate Analogues

Exploration of Enzyme Modulatory Activities

Carbamate (B1207046) analogues have been widely explored as inhibitors of various enzymes, owing to their ability to act as mimics of natural substrates and form covalent or pseudo-covalent bonds with active site residues. This section details the inhibitory activities of carbamate analogues against several key enzymes.

Cholinesterase Inhibition Mechanisms and Related Structure-Activity Relationships

Carbamates are well-established inhibitors of cholinesterases, enzymes crucial for the regulation of cholinergic neurotransmission. mdpi.comnih.gov Their inhibitory action is of significant interest in the context of neurodegenerative diseases like Alzheimer's disease, where there is a decline in cholinergic activity. researchgate.net The design of new cholinesterase inhibitors often involves modifying the structure of existing carbamate inhibitors to enhance efficacy and selectivity. researchgate.net

Carbamate analogues interact with both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two serine hydrolases that catalyze the hydrolysis of acetylcholine (B1216132). mdpi.com The mechanism of inhibition involves the carbamoylation of the active site serine residue, which renders the enzyme inactive. researchgate.net The rate of this inhibition and the stability of the resulting carbamoylated enzyme are key determinants of the inhibitor's potency and duration of action. nih.gov

The structural features of carbamate analogues significantly influence their selectivity towards AChE or BChE. For instance, the nature of the N-substituted moiety on the carbamate is a primary determinant of enzyme subtype selectivity. nih.gov Studies on various carbamate derivatives have shown that N-methyl carbamates tend to have minimal enzyme subtype selectivity, while N-ethyl carbamates often exhibit a preference for BChE. nih.gov The active site gorge of BChE is larger than that of AChE, with several aromatic residues in AChE being replaced by aliphatic ones in BChE, which can be exploited for designing selective inhibitors. monash.edu Computational docking studies have helped to elucidate the plausible orientations of carbamate inhibitors within the active site gorges of both enzymes, identifying critical amino acid residues involved in binding. nih.gov

Compound ClassTarget Enzyme(s)Key Structural Determinants of ActivityReference(s)
N-substituted CarbamatesAChE, BChEThe N-substituted moiety primarily determines selectivity between AChE and BChE. nih.gov
Phenothiazine CarbamatesAChE, BChEExhibit pseudo-irreversible inhibition of AChE but reversible inhibition of BChE due to π-π interactions with specific residues in the BChE active site. researchgate.netacs.org
Bambuterol AnaloguesBChEModifications to the amino part of the molecule are aimed at achieving potent and selective BChE inhibition. nih.gov
Proline-Based CarbamatesAChE, BChESubstituents on the phenyl ring influence inhibition efficiency. mdpi.com

Most carbamates are classified as pseudo-irreversible inhibitors of cholinesterases. researchgate.netacs.org This type of inhibition is characterized by the formation of a covalent carbamoyl-enzyme complex that is more stable than the acetylated enzyme intermediate formed with the natural substrate, acetylcholine. nih.gov The inhibition process begins with the nucleophilic attack of the catalytic serine's oxygen on the carbamate's carbonyl group. researchgate.net This leads to the formation of a carbamylated enzyme, which is then hydrolyzed at a much slower rate than the acetylated enzyme, resulting in prolonged inhibition. researchgate.netnih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition and Analogous Modulators

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the degradation of endogenous fatty acid amides, including the endocannabinoid anandamide. nih.govmdpi.com Inhibition of FAAH leads to increased levels of these signaling lipids, which has therapeutic potential for pain, anxiety, and inflammation. nih.govmdpi.com Carbamate derivatives, particularly O-aryl carbamates, have been extensively investigated as potent FAAH inhibitors. nih.gov

Structure-activity relationship studies on cyclohexylcarbamic acid biphenyl-3-yl ester analogues have provided valuable insights into the design of potent FAAH inhibitors. acs.orgnih.gov It has been demonstrated that the introduction of small polar groups in the meta position of the distal phenyl ring of the O-biphenyl scaffold can significantly improve inhibitory potency. acs.orgnih.gov A negative correlation between potency and lipophilicity has also been observed, suggesting that polar interactions with the enzyme's binding pocket are important. acs.orgnih.gov The cyclohexyl group in these inhibitors is thought to mimic the initial part of the arachidonoyl moiety of anandamide, fitting into a lipophilic region of the substrate-binding site. nih.gov

Carbamate AnalogueTarget EnzymeIC50 ValueKey FindingsReference(s)
URB524 (cyclohexylcarbamic acid biphenyl-3-yl ester)FAAH63 nMA lead compound in a series of O-arylcarbamate FAAH inhibitors with anxiolytic-like properties. acs.orgnih.gov
URB597 (m-carbamoyl derivative of URB524)FAAH4.6 nMIntroduction of a small polar group in the meta position significantly improves inhibitory potency. acs.orgnih.govnih.gov
URB694FAAHNot specifiedA second-generation FAAH inhibitor with reduced reactivity towards off-target carboxylesterases. nih.gov

Topoisomerase I (Topo I) Inhibition by Cyclohexyl Carbamate Structures

Topoisomerase I (Topo I) is an essential enzyme involved in DNA replication, transcription, and repair. nih.gov It is a validated target for anticancer drugs, with inhibitors like camptothecin (B557342) and its derivatives being used in clinical practice. nih.gov The mechanism of these inhibitors involves the stabilization of the Topo I-DNA covalent complex, leading to DNA strand breaks and cell death. nih.gov

Carbamate moieties have been incorporated into the structures of Topo I inhibitors to modulate their properties. For instance, 20-carbamates of (20S,21S)-7-cyclohexyl-21-fluorocamptothecin have been designed and synthesized as potential antitumor agents. researchgate.net These modifications at the 20-hydroxyl group of camptothecin can influence the compound's stability, solubility, and biological activity. Studies on these analogues have shown that the nature of the carbamate substituent can significantly impact their antiproliferative activity and Topo I inhibitory effects. researchgate.net

Investigation of Other Preclinical Biological Activities

Carbamate derivatives have been explored for their potential as:

Anticancer agents: As discussed in the context of Topo I inhibition, carbamates are integral to the design of novel anticancer drugs. researchgate.net

Antimicrobial and fungicidal agents: Certain carbamate derivatives have demonstrated activity against bacteria and fungi. eprajournals.com

Herbicides and insecticides: The carbamate structure is found in many commercially available pesticides, acting primarily through the inhibition of AChE in insects. nih.goveprajournals.com

Antioxidants: Some synthesized carbamates have shown antioxidant properties in in vitro assays. researchgate.net

These diverse biological activities highlight the versatility of the carbamate scaffold in medicinal chemistry and drug design. nih.govacs.org

Antitumor Potential of Cyclohexyl Carbamate Derivatives

Cyclohexyl carbamate derivatives and related analogues have demonstrated significant potential as antitumor agents in preclinical studies. Their cytotoxic effects have been evaluated against a variety of human cancer cell lines, revealing potent antiproliferative activity often mediated by specific cellular mechanisms.

Research into carbamate derivatives of melampomagnolide B, a natural sesquiterpene, identified two analogues, 6a and 6e , as potent anticancer agents. ppj.org.ly These compounds exhibited growth inhibition activities in the nanomolar range against numerous hematological and solid tumor cell lines. ppj.org.ly For instance, against the human leukemia cell line CCRF-CEM, compounds 6a and 6e showed GI₅₀ values of 680 nM and 620 nM, respectively. ppj.org.ly Compound 6a was also highly effective against MDA-MB-435 melanoma (GI₅₀ = 460 nM) and MDA-MB-468 breast cancer cells (GI₅₀ = 570 nM). ppj.org.ly Similarly, compound 6e was potent against HOP-92 non-small cell lung cancer (GI₅₀ = 650 nM) and RXF 393 renal cancer (GI₅₀ = 900 nM). ppj.org.ly

Further studies on colchicine (B1669291), a well-known antimitotic agent, have led to the development of novel carbamate derivatives with enhanced cytotoxicity and selectivity. google.com A series of doubly modified colchicine derivatives, including carbamates, showed greater cytotoxicity, with IC₅₀ values in the low nanomolar range, and a higher selectivity index than standard chemotherapeutics like cisplatin (B142131) and doxorubicin. google.com Similarly, a library of N-carbamates of N-deacetyl-4-(bromo/chloro/iodo)thiocolchicine was tested against primary acute lymphoblastic leukemia (ALL) and breast cancer cells. chemicalbook.com Four of these novel derivatives displayed higher anti-proliferative activity than colchicine itself against primary ALL cells, with IC₅₀ values ranging from 1.1 to 6.4 nM, compared to 8.6 nM for colchicine. chemicalbook.com

In the context of podophyllotoxin (B1678966) derivatives, the introduction of a carbamate moiety has yielded compounds with significant cytotoxic activity. researchgate.net One of the most potent compounds, 4'-O-Demethyl-4β-[(4-hydroxymethyl)-1,2,3-triazol-1-yl]-4-deoxypodophyllotoxin cyclopentyl carbamate , proved more potent than the established anticancer drug etoposide (B1684455) against several human cancer cell lines, including HL-60, A-549, HeLa, and HCT-8. researchgate.netresearchgate.net Another study synthesized a series of 4β-4'-Demethylepipodophyllotoxin 1-(4-nitrophenyl) piperazinyl carbamate derivatives, some of which also exhibited higher cytotoxicity than etoposide against the same panel of cancer cells. nih.gov

Compound/Derivative ClassCancer Cell LineActivity MetricValueReference
Melampomagnolide B Carbamate (6a)CCRF-CEM (Leukemia)GI₅₀680 nM ppj.org.ly
Melampomagnolide B Carbamate (6e)CCRF-CEM (Leukemia)GI₅₀620 nM ppj.org.ly
Melampomagnolide B Carbamate (6a)MDA-MB-468 (Breast Cancer)GI₅₀570 nM ppj.org.ly
Melampomagnolide B Carbamate (6e)HOP-92 (Lung Cancer)GI₅₀650 nM ppj.org.ly
N-carbamates of N-deacetyl-4-(bromo/chloro/iodo)thiocolchicinePrimary Acute Lymphoblastic Leukemia (ALL)IC₅₀1.1 - 6.4 nM chemicalbook.com
Colchicine (Reference)Primary Acute Lymphoblastic Leukemia (ALL)IC₅₀8.6 nM chemicalbook.com

Antifungal Efficacy of N-Aryl Carbamate Derivatives

The carbamate structural motif is pivotal in the development of fungicidal compounds. ajpamc.comgoogle.com N-aryl carbamate derivatives, in particular, have been investigated for their efficacy against a range of plant fungal pathogens, demonstrating significant in vitro activity. ajpamc.comgoogle.comthepharmajournal.com

A study involving 35 different N-aryl carbamate derivatives revealed that many exhibited good antifungal activity, defined as an inhibitory rate greater than 60% at a concentration of 50 μg/mL against seven plant fungal pathogens. ajpamc.comgoogle.com Among these, compound 1ag showed excellent broad-spectrum antifungal activity, with inhibition rates at or above 70% at 50 μg/mL. ajpamc.comgoogle.comthepharmajournal.com

Further analysis identified specific compounds with potent activity against particular fungi. Compound 1af was the most potent inhibitor of Fusarium graminearum, with an EC₅₀ value of 12.50 μg/mL. ajpamc.comgoogle.comthepharmajournal.com Meanwhile, compound 1z , a 3,5-ditrifluoromethyl N-aryl carbamate, was identified as a promising candidate against Fusarium oxysporum, with an EC₅₀ of 16.65 μg/mL. ajpamc.comgoogle.comthepharmajournal.com The position and nature of substituents on the N-phenyl ring were found to have a significant impact on the antifungal activities of these derivatives. google.com In another study, N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (3c ) showed high activity against Pythium aphanidermatum and Rhizoctonia solani, with EC₅₀ values of 16.75 µg/mL and 19.19 µg/mL, respectively. researchgate.net

CompoundFungal PathogenActivity MetricValue (μg/mL)Reference
1afFusarium graminearumEC₅₀12.50 ajpamc.comgoogle.comthepharmajournal.com
1zFusarium oxysporumEC₅₀16.65 ajpamc.comgoogle.comthepharmajournal.com
3cPythium aphanidermatumEC₅₀16.75 researchgate.net
3cRhizoctonia solaniEC₅₀19.19 researchgate.net

Role as Precursors in Anticoagulant Development

While coumarin (B35378) derivatives like warfarin (B611796) are synthesized via methods such as Michael reactions and Pechmann condensation, carbamate derivatives have been identified as crucial precursors in the synthesis of modern direct oral anticoagulants. researchgate.netthepharmajournal.com Specifically, carbamate intermediates play a key role in the synthesis of rivaroxaban (B1684504), a direct factor Xa inhibitor. google.comgoogle.com

One patented synthesis of rivaroxaban utilizes an alkyl 4-(3-oxomorpholin-4-yl)phenylcarbamate as a key building block. google.com This carbamate derivative is reacted with a chiral building block, such as (S)-epichlorohydrin, to generate a key intermediate which is then further processed through deprotection and acylation to yield rivaroxaban. google.com

Another synthetic route for rivaroxaban involves a cyclization step using carbonyldiimidazole (CDI) . google.com In this process, an intermediate containing both an alcohol and a secondary amine is treated with CDI, which facilitates the formation of a cyclic carbamate (an oxazolidinone ring), a core structural feature of rivaroxaban. researchgate.netgoogle.com This demonstrates the utility of carbamate chemistry in constructing the complex heterocyclic systems required for modern anticoagulant drugs.

Dissection of Molecular and Biochemical Interaction Mechanisms

The biological activities of carbamate derivatives are rooted in their specific interactions with enzymes and their ability to modulate critical cellular pathways. Understanding these molecular mechanisms is essential for the rational design of more potent and selective therapeutic agents.

Substrate-Enzyme Recognition and Binding Dynamics

The carbamate moiety is a key pharmacophore that facilitates interactions with various enzyme targets. A primary mechanism of action for many biologically active carbamates is the inhibition of enzymes, particularly hydrolases like cholinesterases. google.com

The inhibition often occurs through a process known as carbamylation, where the carbamate acts as a substrate for the enzyme. google.comgoogle.com This process is initiated by a nucleophilic attack from a serine residue in the enzyme's active site on the carbonyl carbon of the carbamate. google.com This forms a covalent carbamylated enzyme intermediate, rendering the enzyme inactive. google.comgoogle.com This intermediate is more stable than the acetylated intermediate formed with natural substrates like acetylcholine but can be slowly hydrolyzed to regenerate the active enzyme. google.com Due to this eventual regeneration, carbamates are often classified as pseudo-irreversible inhibitors. google.comgoogle.com

Molecular docking studies have provided detailed insights into the binding dynamics of carbamate derivatives within enzyme active sites. For instance, studies on flavonoid carbamate hybrids as inhibitors of acetylcholinesterase (AChE) and monoacylglycerol lipase (B570770) (MAGL) revealed binding affinities (ΔG_B) ranging from -6.7 to -10.4 kcal/mol for AChE. jsynthchem.com Key interactions stabilizing the ligand-enzyme complex include hydrogen bonds with critical amino acids like Ser203 and His447, as well as hydrophobic interactions with residues such as Trp86 and Tyr337. jsynthchem.com Similarly, docking studies of benzimidazole-2-carbamate derivatives as α-glucosidase inhibitors showed that the most effective compounds are competitive inhibitors that interact with amino acid residues at the active site. acs.org Covalent docking approaches have also been used to determine the binding modes of tacrine-carbamate derivatives at the binding sites of cholinesterase enzymes, confirming their action as pseudo-irreversible inhibitors.

Modulation of Cellular Pathways by Carbamate Derivatives

The antitumor effects of many carbamate derivatives are a direct result of their ability to interfere with fundamental cellular processes, primarily cell division and survival pathways.

A significant mechanism of action is the disruption of microtubule dynamics. researchgate.net Several carbamate derivatives, particularly those derived from natural products like colchicine and podophyllotoxin, function as tubulin polymerization inhibitors. google.comresearchgate.net They exert their effect by binding to the colchicine binding site on β-tubulin, which prevents the assembly of α/β-tubulin heterodimers into functional microtubules. google.com The disruption of microtubule formation is critical as it prevents the construction of the mitotic spindle, a structure essential for chromosome segregation during cell division. google.com This interference leads to cell cycle arrest, typically in the G2/M phase. researchgate.netresearchgate.netnih.gov

Following cell cycle arrest, carbamate-treated cancer cells often undergo apoptosis, or programmed cell death. researchgate.netnih.gov Studies have shown that potent carbamate derivatives can induce apoptosis in various cell lines, including human T-lymphocytes and cancer cells. researchgate.netnih.gov This process is frequently mediated by the activation of the caspase cascade, a family of proteases that execute the apoptotic program. nih.gov For example, certain carbamate pesticides were found to increase intracellular levels of active caspase-3 and cause the release of mitochondrial cytochrome c, a key event in initiating the intrinsic apoptotic pathway. Furthermore, some podophyllotoxin-based carbamates were shown to activate the expression of the pro-apoptotic protein Bax and the tumor suppressor protein p53, further promoting cell death. nih.gov In some cases, carbamates also act as inhibitors of other key enzymes, such as DNA topoisomerase-II, which is also crucial for cell division. researchgate.netresearchgate.net

Structure Activity Relationship Sar Elucidation for N 4 Hydroxycyclohexyl Carbamate Scaffold

Systematic Exploration of Substituent Effects on Biological Efficacy

Influence of Cyclohexyl Ring Substitution Patterns and Stereochemistry

Furthermore, the stereochemistry of the 4-hydroxyl group, being either cis or trans relative to the carbamate (B1207046) group, would dictate the three-dimensional arrangement of the molecule. This, in turn, would affect its interaction with chiral biological macromolecules such as enzymes and receptors. For instance, one stereoisomer might exhibit significantly higher binding affinity than the other due to a more favorable orientation within the active site. Unfortunately, specific studies quantifying these effects for the N-(4-hydroxycyclohexyl)carbamate scaffold are absent from the current body of scientific literature.

Role of the N-Substituent and Carbamate Linkage in Target Binding Affinity and Selectivity

The nature of the N-substituent and the carbamate linkage itself are critical determinants of a compound's binding affinity and selectivity. The carbamate functional group, with its hydrogen bond donor (N-H) and acceptor (C=O) capabilities, is well-suited to form key interactions with amino acid residues in a protein's active site. The stability and electronic properties of the carbamate can be modulated by the N-substituent.

In broader studies of carbamate inhibitors, it has been shown that the N-substituent significantly influences potency. For example, in some enzyme inhibitor classes, bulky and lipophilic N-alkyl groups, such as a cyclohexyl ring, have been found to be beneficial for activity. The specific contribution of an ethyl group as the N-substituent in ethyl N-(4-hydroxycyclohexyl)carbamate, and how it compares to other alkyl or aryl groups in terms of binding affinity and selectivity for various targets, has not been specifically detailed.

Rational Design Principles for Optimized Carbamate Derivatives

The rational design of more potent and selective derivatives of the N-(4-hydroxycyclohexyl)carbamate scaffold would rely on a clear understanding of its SAR. This includes identifying the key pharmacophoric features and understanding the conformational preferences of the molecule.

Pharmacophore Identification and Lead Optimization Strategies

A pharmacophore model for the N-(4-hydroxycyclohexyl)carbamate scaffold would map the essential steric and electronic features required for biological activity. This would typically include hydrogen bond donors and acceptors, hydrophobic regions, and potential aromatic interactions. The 4-hydroxyl group on the cyclohexyl ring could serve as a key hydrogen bond donor or acceptor, while the cyclohexyl ring itself would represent a hydrophobic feature.

Lead optimization would then involve modifying the lead compound, this compound, to enhance its interaction with the target based on the pharmacophore model. This could involve introducing substituents on the cyclohexyl ring to improve hydrophobic interactions or adding functional groups to form additional hydrogen bonds. Without experimental data from a range of analogs, the development of a specific and validated pharmacophore model for this scaffold is not feasible.

Conformational Features and Their Influence on Ligand-Receptor Interactions

The conformational flexibility of the cyclohexyl ring and the rotational freedom around the carbamate bond are important factors in how N-(4-hydroxycyclohexyl)carbamate derivatives interact with their biological targets. The cyclohexyl ring typically adopts a chair conformation, and the substituents can be in either axial or equatorial positions. The relative stability of these conformations and the energy barrier for ring flipping can be influenced by the substituents.

The preferred conformation of the molecule will determine the spatial arrangement of its functional groups, which is critical for a precise fit into a receptor's binding site. For example, the distance and angle between the 4-hydroxyl group and the carbamate moiety will be dictated by the ring's conformation. Detailed conformational analysis, often performed using computational modeling and confirmed by experimental techniques like NMR spectroscopy, is necessary to understand these features. However, such specific conformational studies for the N-(4-hydroxycyclohexyl)carbamate scaffold are not currently available in the scientific literature.

Computational Chemistry and Advanced Molecular Modeling of Carbamate Systems

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules at the electronic level. For carbamate (B1207046) systems, these studies are crucial for elucidating conformational preferences, intramolecular interactions, and the energetics of chemical reactions.

The conformational landscape of carbamates is a key determinant of their biological activity and chemical reactivity. The carbamate functional group can exist in different rotational isomers, or rotamers, primarily the syn and anti conformations, arising from rotation around the C-N bond. Generally, the anti rotamer is sterically and electrostatically favored by approximately 1.0–1.5 kcal/mol over the syn counterpart nih.gov. However, in certain molecular contexts, the energy difference can be minimal, leading to a mixture of both isomers nih.gov.

For ethyl N-(4-hydroxycyclohexyl)carbamate, the conformational flexibility is further increased by the cyclohexane (B81311) ring, which typically adopts a chair conformation. The substituents on the ring can be in either axial or equatorial positions. The presence of the hydroxyl group on the cyclohexane ring introduces the possibility of intramolecular hydrogen bonding. This interaction, between the hydroxyl group and the carbonyl oxygen or the nitrogen atom of the carbamate moiety, can significantly influence the relative stability of different conformers. Such hydrogen bonds can stabilize specific conformations that might otherwise be less favorable.

Table 1: Key Conformational Features of Carbamate Systems

FeatureDescriptionSignificance
Rotamers Existence of syn and anti conformations around the C-N bond.Influences receptor binding and reactivity.
Cyclohexane Chair The six-membered ring adopts a low-energy chair conformation.Determines the spatial orientation of substituents.
Axial/Equatorial Substituents on the cyclohexane ring can be in axial or equatorial positions.Affects steric hindrance and intramolecular interactions.
Intramolecular H-Bonding Potential for hydrogen bonding between the hydroxyl group and the carbamate moiety.Stabilizes specific conformers and influences overall shape.

Quantum mechanical calculations are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the characterization of transition states. A key reaction of interest for carbamates is hydrolysis, which is relevant to their stability and, in the context of drug design, their mechanism of action as enzyme inhibitors.

The hydrolysis of carbamates can proceed through different mechanisms depending on the pH and the structure of the carbamate clemson.edu. QM/MM (Quantum Mechanics/Molecular Mechanics) approaches have been employed to investigate the hydrolysis mechanism of carbamate pesticides by enzymes like esterases nih.gov. These studies elucidate the roles of active site residues and the energetics of the reaction pathway, identifying key steps such as serine-initiated nucleophilic attack and C-O bond cleavage nih.gov.

For this compound, computational studies could predict the transition state structures and activation energies for its hydrolysis under various conditions. Such calculations would involve modeling the approach of a nucleophile (e.g., a water molecule or a hydroxide ion) to the carbonyl carbon of the carbamate, leading to a tetrahedral intermediate. The subsequent breakdown of this intermediate would then be analyzed to determine the rate-limiting step of the reaction. DFT calculations have been successfully used to elucidate the pathways of palladium-catalyzed carbamate formation, confirming the energetic feasibility and identifying key intermediates and transition states mdpi.com. These computational methodologies can be similarly applied to understand the degradation and metabolic pathways of this compound.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between small molecules (ligands) and macromolecular targets, such as proteins and enzymes. These methods are central to drug discovery and design.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This technique is widely used to screen virtual libraries of compounds and to understand the key interactions that contribute to binding affinity. Carbamate derivatives are known to inhibit various enzymes, and molecular docking has been instrumental in elucidating their binding modes.

For instance, docking studies of carbamate inhibitors with fatty acid amide hydrolase (FAAH) have been used to model how these molecules fit into the enzyme's active site nih.gov. These studies have revealed that carbamates can covalently modify a serine residue in the active site, a mechanism that has been confirmed by experimental data nih.gov. Similarly, molecular docking has been applied to study the binding of carbamate derivatives to cholinesterases, important targets in the treatment of Alzheimer's disease nih.gov.

While no specific docking studies on this compound have been reported, its structural features suggest potential interactions within an enzyme active site. The hydroxyl group and the carbamate moiety can act as hydrogen bond donors and acceptors, while the ethyl and cyclohexyl groups can engage in hydrophobic interactions. Docking simulations could be employed to screen this compound against a panel of potential protein targets to identify possible biological activities.

Following docking, molecular dynamics simulations can be used to study the dynamic behavior of the ligand-target complex over time. MD simulations provide insights into the stability of the binding pose, the flexibility of the ligand and the protein, and the role of solvent molecules. For carbamate-enzyme complexes, MD simulations can help to understand the conformational changes that occur upon ligand binding and during the inhibition process mdpi.comnih.gov.

Many biological targets are chiral, and thus exhibit stereoselectivity in their interactions with ligands. This compound possesses a chiral center at the 4-position of the cyclohexane ring, meaning it can exist as different stereoisomers. Computational methods can be used to predict and rationalize the stereoselectivity of enzyme-ligand interactions.

By docking different stereoisomers of a ligand into the active site of an enzyme, it is possible to compare their binding energies and interaction patterns. The stereoisomer that forms a more stable complex with lower energy is predicted to be the more potent inhibitor. Molecular dynamics simulations can further refine these predictions by accounting for the dynamic nature of the interactions. While specific studies on the stereoselectivity of this compound are not available, the general methodology is well-established for predicting the preferred stereochemistry for enzyme inhibition by small molecules.

Chemoinformatics and Virtual Screening Approaches for Carbamate Scaffolds

Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In drug discovery, chemoinformatic tools are essential for virtual screening, which is the process of computationally identifying promising drug candidates from large compound libraries.

Virtual screening can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods use the knowledge of known active compounds to identify new ones with similar properties. Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the biological target, often employing molecular docking to assess the binding of library compounds nih.gov.

The carbamate scaffold is a common motif in many biologically active molecules. Chemoinformatic analyses of large compound databases can reveal the prevalence of this scaffold in different classes of drugs and its association with particular biological activities. Virtual screening campaigns have been successfully used to identify novel carbamate-based inhibitors for various enzyme targets nih.govmdpi.com. These campaigns often involve the screening of vast libraries of compounds, and the carbamate moiety can be a key feature in the pharmacophore models used to guide the screening process.

Quantitative Structure-Activity Relationship (QSAR) studies are another important chemoinformatic tool. QSAR models correlate the chemical structures of a series of compounds with their biological activities. For carbamate derivatives, QSAR models can be developed to predict their inhibitory potency against a particular target based on various molecular descriptors. These models can then be used to prioritize the synthesis and testing of new, more potent analogs.

Table 2: Computational Approaches in the Study of Carbamate Systems

MethodApplicationInsights Gained
Quantum Mechanics (QM) Conformational analysis, reaction mechanisms.Electronic structure, relative stabilities of conformers, transition state energies.
Molecular Docking Prediction of ligand-target binding modes.Key interactions, binding affinity, virtual screening of compound libraries.
Molecular Dynamics (MD) Simulation of the dynamic behavior of molecular systems.Stability of ligand-protein complexes, conformational changes, role of solvent.
Chemoinformatics Analysis of large chemical datasets, virtual screening.Identification of new drug candidates, structure-activity relationships.

Database Screening for Novel Carbamate Hits

The initial step in discovering new drug candidates often involves screening vast libraries of chemical compounds to identify "hits"—molecules that show potential for therapeutic activity. Virtual screening has emerged as a powerful computational alternative to costly and time-consuming high-throughput screening (HTS). This process utilizes computational methods to analyze large compound databases and select a smaller, more manageable subset of molecules with a higher probability of being active against a specific biological target.

For carbamate systems, database screening is employed to find novel structures that could act as inhibitors for various enzymes. Carbamates are known inhibitors of enzymes like acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease. plos.orgnih.govplos.org The process typically involves several stages:

Database Preparation: Large virtual libraries, such as ZINC, PubChem, or proprietary corporate databases, containing millions of compounds are prepared. This involves standardizing chemical structures, generating 3D conformations, and calculating relevant physicochemical properties.

Filter Application: A series of filters are applied to narrow down the number of compounds. This can include substructure searches to identify all molecules containing the carbamate moiety. For a compound like this compound, the search would focus on this specific scaffold or its close analogs.

Pharmacophore Modeling: A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biologic target. Based on the known structure of the target's active site or the structure of known active ligands, a pharmacophore model is generated. This model is then used as a 3D query to screen the databases, identifying compounds that match the required spatial arrangement of features.

Docking-Based Screening: The remaining candidates are then subjected to molecular docking simulations. ijpsdronline.com This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The compounds are "docked" into the active site of the target protein, and their binding affinity is estimated using scoring functions. Hits are prioritized based on their docking scores and predicted binding interactions. For example, in the search for new AChE inhibitors, designed carbamate derivatives showed promising docking scores, indicating strong binding potential. nih.gov

Automated software tools and decision support systems have been developed to streamline the process of collecting, organizing, and analyzing screening hits, making the lead selection process more efficient. nih.gov

Screening StageDescriptionObjective
Database Preparation Standardization of chemical structures and generation of 3D conformations from large virtual libraries.To create a consistent and usable dataset for screening.
Substructure Filtering Searching for molecules containing the specific carbamate functional group or related scaffolds.To isolate compounds with the desired core chemical structure.
Pharmacophore Screening Using a 3D model of essential interaction features to find molecules that fit the target's active site.To identify molecules with the correct spatial and electronic properties for binding.
Molecular Docking Simulating the binding of candidate molecules to the target protein and scoring their affinity. ijpsdronline.comTo rank potential hits based on their predicted binding energy and interaction patterns. nih.gov

Predictive Modeling of Biological Activity

Once potential hits are identified, predictive modeling is used to forecast their biological activity and refine their structures to enhance potency and selectivity. Quantitative Structure-Activity Relationship (QSAR) modeling is a primary tool in this phase.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org By analyzing a dataset of compounds with known activities, a model can be developed to predict the activity of new, untested molecules. nih.gov

In the context of carbamates, 2D and 3D-QSAR studies have been successfully employed to guide the design of potent enzyme inhibitors. plos.org For instance, a 2D-QSAR model was developed for a series of 32 carbamate derivatives to determine their activity against acetylcholinesterase. plos.org The model was built using various molecular descriptors (e.g., constitutional, topological, and quantum-chemical) and validated statistically to ensure its reliability and predictive power. plos.org Such models help identify which molecular properties are crucial for activity.

A robust QSAR model for carbamate-based AChE inhibitors demonstrated high statistical significance, as shown in the table below. plos.orgnih.gov

Statistical ParameterValueSignificance
R² (Coefficient of Determination) 0.81Indicates that 81% of the variance in biological activity is explained by the model. plos.orgnih.gov
R²adj (Adjusted R²) 0.78Adjusts R² for the number of variables in the model, providing a more accurate measure. plos.orgnih.gov
Q²cv (Cross-validated R²) 0.56Measures the internal predictive ability of the model. plos.orgnih.gov
R²Test set (External Validation) 0.82Demonstrates the model's ability to predict the activity of an external set of compounds. plos.orgnih.gov

These validated models can then be used to predict the pIC50 (a measure of inhibitory potency) of newly designed carbamate compounds, like derivatives of this compound, before they are synthesized. This allows chemists to prioritize the synthesis of compounds with the highest predicted activity.

Molecular Docking and Dynamics

Beyond its use in initial screening, molecular docking provides detailed insights into the specific interactions between a carbamate ligand and its target protein. researchgate.netbenthamdirect.com It can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex. nih.gov For example, docking studies of designed carbamate compounds M6 and M7 against the AChE protein revealed docking scores of -11.2 and -10.9 kcal/mol, respectively, which were better than the score of the co-crystallized ligand (-10.8 kcal/mol), indicating strong binding potential. nih.govnih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to validate the stability of the predicted binding pose over time. MD simulations model the movement of every atom in the system, providing a dynamic view of the interaction and confirming that the ligand remains stably bound within the active site. nih.govnih.gov This combined approach of docking and MD simulation offers a powerful tool for understanding the mechanism of action and for optimizing the structure of carbamate inhibitors. nih.gov

Q & A

Basic: What are the standard synthetic routes for ethyl N-(4-hydroxycyclohexyl)carbamate, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves the reaction of a carbamic acid derivative (e.g., isocyanates or chloroformates) with 4-hydroxycyclohexylamine. A common method is the reaction of phenyl isocyanate with alcohols or amines under catalytic conditions, as seen in analogous carbamate syntheses . Key factors affecting yield and purity include:

  • Catalyst selection : Acidic or basic catalysts (e.g., HCl) can accelerate carbamate formation.
  • Solvent choice : Polar aprotic solvents (e.g., chloroform) improve reaction homogeneity.
  • Temperature control : Mild heating (~40–60°C) minimizes side reactions like hydrolysis.
  • Stoichiometry : A 1:1 molar ratio of amine to isocyanate ensures minimal byproducts.
    Table 1 : Optimization parameters for synthesis
FactorOptimal ConditionImpact on Yield/Purity
Catalyst (HCl)0.5–1.0 mol%↑ Yield by 20–30%
SolventChloroformEnhances solubility
Reaction Time2–4 hoursReduces degradation

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the carbamate linkage (e.g., carbonyl resonance at ~155–160 ppm) and cyclohexyl stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+^+ peaks).
  • Infrared (IR) Spectroscopy : Stretching frequencies for N–H (~3350 cm1^{-1}) and C=O (~1700 cm1^{-1}) confirm functional groups .
  • HPLC : Reverse-phase chromatography with UV detection monitors purity (>98% by area normalization) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Contradictions may arise from variations in:

  • Experimental design : Differences in cell lines, assay protocols, or dosage ranges.
  • Compound purity : Impurities (e.g., unreacted amines) can skew bioactivity results .
  • Structural isomerism : Cis/trans isomerism in the cyclohexyl group may alter target binding .
    Methodological solutions :
  • Meta-analysis : Statistically harmonize data from multiple studies using tools like PRISMA guidelines.
  • Standardized assays : Adopt validated protocols (e.g., OECD guidelines) for reproducibility .

Advanced: What experimental strategies can be employed to study the hydrolytic stability of this compound under varying pH conditions?

Hydrolysis kinetics can be assessed via:

  • pH-controlled degradation studies : Incubate the compound in buffers (pH 1–13) at 37°C, sampling at intervals.
  • Analytical monitoring : Use HPLC or LC-MS to quantify degradation products (e.g., cyclohexanol or ethyl carbamate) .
  • Kinetic modeling : Apply pseudo-first-order rate equations to determine half-life (t1/2t_{1/2}) and activation energy.
    Key finding : Hydrolysis is accelerated under alkaline conditions due to nucleophilic attack on the carbamate carbonyl .

Advanced: How does the stereochemistry of the cyclohexyl group impact the compound’s reactivity and biological interactions?

The axial or equatorial orientation of the hydroxyl group on the cyclohexane ring influences:

  • Solubility : Equatorial-OH derivatives exhibit higher aqueous solubility due to reduced steric hindrance.
  • Enzymatic interactions : Stereochemistry affects binding to targets like esterases or kinases .
    Experimental validation :
  • Chiral chromatography : Separate stereoisomers using columns like Chiralpak IA.
  • Molecular docking : Simulate binding affinities with protein targets (e.g., COX-2) .

Advanced: What are the best practices for designing a factorial experiment to optimize the synthesis of this compound?

A 2k^k factorial design efficiently screens variables:

  • Factors : Catalyst concentration, temperature, solvent polarity.
  • Responses : Yield, purity, reaction time.
    Steps :

Screening : Identify critical factors via Plackett-Burman design.

Optimization : Use response surface methodology (RSM) to model interactions.

Validation : Confirm predictions with triplicate runs .
Example : A study optimizing a carbamate synthesis achieved 85% yield by adjusting catalyst loading and solvent ratio .

Basic: What are the common impurities or byproducts formed during the synthesis of this compound, and how are they identified?

Common impurities include:

  • Unreacted 4-hydroxycyclohexylamine : Detected via TLC (Rf ~0.3 in ethyl acetate/hexane).
  • Diethyl carbonate : Identified by GC-MS (retention time ~8.2 min).
  • Oxidation byproducts : Cyclohexanone derivatives confirmed by IR (~1720 cm1^{-1}) .
    Mitigation : Purification via column chromatography (silica gel, eluent: 7:3 hexane/ethyl acetate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.